molecular formula C11H10N2O3 B1269977 (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 28081-52-9

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B1269977
CAS No.: 28081-52-9
M. Wt: 218.21 g/mol
InChI Key: FJIQQZXHNOTAEI-UHFFFAOYSA-N
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Description

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 28081-52-9) is a phthalazine derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molar mass of 218.21 g/mol . It is a white crystalline solid stable at room temperature, soluble in dimethyl sulfoxide (DMSO) and methylene chloride but less so in aqueous solutions .

Properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQQZXHNOTAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351670
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28081-52-9
Record name (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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Biological Activity

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, with the CAS number 28081-52-9, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Boiling Point : 436.5 °C at 760 mmHg
  • Flash Point : 217.8 °C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Recent studies have indicated that it may act as an inhibitor of certain enzymes involved in cellular processes.

Enzyme Inhibition

Research has shown that this compound can inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. By inhibiting PARP, the compound may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Antimicrobial Properties

A study published in MDPI highlighted the potential antimicrobial effects of derivatives related to this compound. These compounds exhibited significant activity against various strains of bacteria, suggesting that they could serve as a basis for developing new antimicrobial agents .

Anti-cancer Activity

The compound has been investigated for its anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Case Studies

  • Study on Antiviral Activity :
    A study focused on anti-virulence therapeutics reported that compounds similar to this compound showed protective effects against toxins produced by pathogenic bacteria. The research indicated that these compounds could reduce the virulence factor expression and enhance host cell survival .
  • Combination Therapy Research :
    Another study explored the use of this compound in combination with existing anti-cancer drugs. Results indicated that co-treatment led to enhanced cytotoxicity in tumor cells compared to monotherapy, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialSignificant activity against bacteriaInhibition of bacterial growth
Anti-cancerInduces apoptosisActivation of caspases
Anti-virulenceReduces toxin effectsModulation of virulence factor expression
Synergistic effectsEnhanced cytotoxicityCombination with other anti-cancer drugs

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has been explored for its potential therapeutic effects due to its unique structure, which allows it to interact with biological systems effectively. It is particularly noted for:

  • Anticancer Properties: As an impurity in the synthesis of Venadaparib, a drug used in cancer treatment, this compound has been studied for its role in enhancing the efficacy of cancer therapies by inhibiting specific pathways involved in tumor growth .

Biodegradable Materials

Recent studies have investigated the use of this compound in developing biodegradable materials for medical implants. These materials are designed to provide temporary support during healing processes and then degrade safely within the body.

Case Study:
A study on magnesium alloys as biodegradable implants demonstrated the potential for using compounds like this compound to enhance the mechanical properties and biocompatibility of these materials. The research indicated that incorporating such compounds could improve the degradation rates while maintaining structural integrity during the healing process .

Comparison with Similar Compounds

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid

  • Substituent : Benzyl group at the 3-position.
  • Molecular Formula : C₁₇H₁₄N₂O₃
  • Molecular Weight : 324.34 g/mol .
  • Purity : 95% .
  • Used in medicinal chemistry for structure-activity relationship (SAR) studies .

2-[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic Acid

  • Substituent : 2-Hydroxyethyl group at the 3-position.
  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 248.23 g/mol .
  • Purity : 95% .
  • Key Properties :
    • Enhanced water solubility compared to the methyl-substituted parent compound due to the polar hydroxyethyl group.
    • Applications in targeted drug delivery systems .

2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic Acid

  • Substituent : 4-Bromo-2-fluorobenzyl group at the 3-position.
  • Molecular Formula: C₁₇H₁₁BrFNO₃
  • Molecular Weight : 392.18 g/mol (estimated from substituent addition).
  • Purity : 98% .
  • Key Properties :
    • Halogen substituents may improve binding affinity in enzyme inhibition studies.
    • Investigated for photodynamic therapy and radiopharmaceuticals .

Ethyl 2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • Substituent : Ethyl ester of the parent compound.
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol .
  • Purity : 95% .
  • Key Properties :
    • Esterification improves stability under basic conditions compared to the free acid.
    • Used as a synthetic intermediate for prodrug formulations .

Preparation Methods

Cyclocondensation of Substituted Phthalic Anhydrides

The most common route to phthalazinone derivatives involves cyclocondensation reactions. For (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, this typically begins with 3-methylphthalic anhydride as the starting material.

Hydrazine-Mediated Ring Closure

Hydrazine hydrate reacts with 3-methylphthalic anhydride to form the phthalazinone core. The reaction proceeds via nucleophilic attack of hydrazine on the anhydride carbonyl groups, followed by dehydration and aromatization.

Procedure :

  • 3-methylphthalic anhydride (1.0 eq) is dissolved in ethanol under reflux.
  • Hydrazine hydrate (1.2 eq) is added dropwise over 30 minutes.
  • The mixture is refluxed for 6–8 hours, yielding 3-methyl-1,4-dihydrophthalazin-4-one as a white precipitate.

Key Parameters :

  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Temperature: 80–90°C
  • Yield: 75–85%

Acetic Acid Side Chain Introduction

The acetic acid moiety is introduced via alkylation or Mitsunobu reaction .

Alkylation with Bromoacetic Acid

Procedure :

  • 3-methyl-1,4-dihydrophthalazin-4-one (1.0 eq) is suspended in DMF.
  • Bromoacetic acid (1.5 eq) and K₂CO₃ (2.0 eq) are added.
  • The reaction is stirred at 60°C for 12 hours.

Outcome :

  • Product: Crude this compound
  • Purification: Recrystallization from ethanol/water (1:3)
  • Yield: 60–70%
Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine :

  • 3-methyl-1,4-dihydrophthalazin-4-one (1.0 eq) is mixed with ethyl glycolate (1.2 eq) in THF.
  • DEAD (1.5 eq) and triphenylphosphine (1.5 eq) are added at 0°C.
  • The mixture is stirred at room temperature for 24 hours, followed by hydrolysis with NaOH.

Advantages :

  • Higher regioselectivity (>90%)
  • Milder conditions compared to alkylation

One-Pot Synthesis via Horner-Wadsworth-Emmons Reaction

A patent-pending method (EP2824098B1) describes a one-pot synthesis using diethyl phosphite and sodium t-amylate :

Procedure :

  • Diethyl phosphite (1.1 eq) is added to a cooled (−10°C) solution of sodium t-amylate in 2-methyltetrahydrofuran.
  • 3-methylphthalaldehyde (1.0 eq) is introduced, followed by methanesulphonic acid (1.5 eq).
  • The mixture is warmed to 20°C, yielding a phosphorylated intermediate.
  • Hydrazine hydrate (1.3 eq) in THF is added, followed by neutralization with acetic acid.

Key Advantages :

  • Eliminates intermediate isolation
  • Total yield: 82%
  • Scalable to industrial production

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Procedure :

  • 3-methylphthalic anhydride (1.0 eq) and hydrazine hydrate (1.1 eq) are dissolved in ethanol.
  • The mixture is irradiated at 100°C for 20 minutes.
  • Bromoacetic acid (1.2 eq) and K₂CO₃ (2.0 eq) are added, followed by 10 minutes of irradiation.

Results :

  • Total time: 30 minutes
  • Yield: 78%

Solvent-Free Mechanochemical Synthesis

Ball milling enables solvent-free conditions:

  • 3-methylphthalic anhydride , hydrazine hydrate , and bromoacetic acid are milled in a 1:1.1:1.2 ratio.
  • Reaction time: 2 hours
  • Yield: 70%

Industrial-Scale Production

The patent EP2824098B1 outlines a scalable process:

Step Reagent/Condition Purpose
1 Diethyl phosphite, Na t-amylate Phosphorylation
2 Methanesulphonic acid Cyclization
3 Hydrazine hydrate Ring closure
4 Acetic acid neutralization Workup

Optimization Highlights :

  • Temperature control : Reactions maintained below 5°C to prevent side products.
  • Solvent choice : 2-methyltetrahydrofuran improves intermediate stability.
  • Catalyst : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) enhances coupling efficiency.

Analytical Characterization

Critical quality control parameters include:

HPLC Purity :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: Acetonitrile/0.1% H₃PO₄ (45:55)
  • Retention time: 6.8 minutes

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.3–7.5 (m, 4H, aromatic), 4.6 (s, 2H, CH₂), 2.4 (s, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (CON).

Challenges and Solutions

Byproduct Formation

Issue : Alkylation at N-2 instead of N-1 position.
Solution : Use bulky bases (e.g., DBU) to favor N-1 selectivity.

Low Solubility

Issue : Poor solubility of intermediates in polar solvents.
Solution : Switch to DMF/THF mixtures (3:1).

Q & A

Q. What are the optimal synthetic routes for (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid?

The compound can be synthesized via Friedel-Crafts acylation using 3,4-dihydrophthalic anhydride derivatives and methyl-substituted acetic acid precursors. A one-step process involving hydrazine hydrate condensation in ethanol under reflux conditions has been reported to yield phthalazinone derivatives with high purity . Alternative methods include catalytic carbonylation of methanol derivatives, though reaction optimization (e.g., temperature, solvent choice) is critical to minimize side products .

Q. How can the crystal structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) paired with refinement programs like SHELXL is the gold standard. For example, SHELXL allows precise determination of bond lengths, angles, and torsional parameters, with mean (C–C) deviations <0.003 Å and R factors ≤0.049 in related phthalazine analogs . Pre-experiment purification via recrystallization in polar aprotic solvents (e.g., DMSO) is recommended to obtain diffraction-quality crystals.

Q. What are common derivatives of this compound, and how do they differ structurally?

Key derivatives include ethyl esters (e.g., ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate) and halogen-substituted variants (e.g., 6,7-dichloro derivatives). Structural variations occur at the phthalazine ring (e.g., methyl, chloro, or fluorophenyl substituents) or the acetic acid moiety (esterification, amidation) . These modifications alter solubility and reactivity, as seen in IR spectra (e.g., νOH at 3420 cm⁻¹ for hydroxylated derivatives) .

Advanced Research Questions

Q. How do reaction mechanisms differ between hydrazine-mediated and Friedel-Crafts syntheses of this compound?

Hydrazine-mediated synthesis proceeds via nucleophilic addition-elimination, forming hydrazone intermediates that cyclize to yield the phthalazine core. In contrast, Friedel-Crafts acylation involves electrophilic aromatic substitution, where anhydrides (e.g., 3,4,5,6-tetrachlorophthalic anhydride) react with arylacetic acids under Lewis acid catalysis (e.g., AlCl₃) . Kinetic studies show hydrazine routes favor higher regioselectivity but require stringent pH control to avoid byproducts like hydrazides.

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Impurities such as unreacted hydrazine or esterified byproducts require orthogonal methods:

  • HPLC-MS : Using C18 columns with acetonitrile/water gradients (0.1% formic acid) resolves polar intermediates (retention time ±0.2 min).
  • ¹H/¹³C NMR : Aromatic proton signals (δ 7.5–8.5 ppm) distinguish regioisomers, while carbonyl carbons (δ 165–175 ppm) confirm esterification . Contradictions in yield data (e.g., 70–90% reported for similar routes) often stem from incomplete impurity profiling .

Q. How does stereoelectronic tuning of the phthalazine ring affect biological activity?

Substitutions at the 3-methyl or 4-oxo positions modulate electron-withdrawing effects, altering binding affinity in enzyme inhibition assays. For example, chloro-substituted analogs show enhanced antimicrobial activity (MIC 8–32 µg/mL against S. aureus) compared to methyl derivatives, likely due to increased lipophilicity and membrane penetration . Molecular docking studies (e.g., AutoDock Vina) correlate these effects with π-π stacking interactions in active sites .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photolytic cleavage of the 4-oxo group.
  • Solvent : Lyophilization or storage in anhydrous DMSO reduces hydrolysis of the acetic acid moiety. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under inert atmospheres (N₂) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps (e.g., AlCl₃ catalysis) .
  • Crystallography : Refine SHELXL parameters with HKL-3000 integration for high-resolution datasets (d-spacing <1.0 Å) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves (IC₅₀ ± SEM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
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(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

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